molecular formula C20H24N2 B189188 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole CAS No. 165894-00-8

2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole

Cat. No. B189188
CAS RN: 165894-00-8
M. Wt: 292.4 g/mol
InChI Key: AIWRNULNYFSFHK-UHFFFAOYSA-N
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Description

2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole is a chemical compound with the molecular formula C20H24N2 . It has an average mass of 292.418 Da and a monoisotopic mass of 292.193939 Da . This compound is not intended for human or veterinary use but is used for research purposes.


Synthesis Analysis

The synthesis of pyrrole derivatives, which includes 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole, involves various methods. One common method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .


Molecular Structure Analysis

The molecular structure of 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole is based on the heterocyclic dilactam 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione . The structure includes a pyrrole ring, which is a five-membered aromatic heterocycle, and a pyrazine ring .


Chemical Reactions Analysis

Pyrrole derivatives, including 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole, can undergo various chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .

Scientific Research Applications

High Performance Pigments

The derivatives of 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole, specifically 2,5-dihydropyrrolo [3,4-c]pyrrole-1,4-dione derivatives (DPP), are known for their chemical stability and fluorescence. These properties make them valuable as high-performance pigments in various applications. The ability to create soluble derivatives of DPPs allows for their use in optic sensors and helps overcome aggregation issues in solid matrices .

Optic Sensors

Soluble derivatives of DPPs are advantageous in designing optic sensors. These sensors can be used for new applications or to enhance existing technologies, particularly where high stability and fluorescence are beneficial .

Mechanofluorochromic Materials

Derivatives related to 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole have been utilized to create materials with mechanofluorochromic (MFC) behavior. This means that the material changes color in response to mechanical stimuli, which is a valuable property for developing smart materials and sensors .

properties

IUPAC Name

2,5-dibenzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2/c1-3-7-17(8-4-1)11-21-13-19-15-22(16-20(19)14-21)12-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWRNULNYFSFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610829
Record name 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole

CAS RN

165894-00-8
Record name 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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